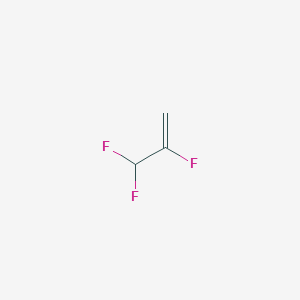

2,3,3-Trifluoroprop-1-ene

説明

2,3,3-Trifluoroprop-1-ene is a type of fluoroalkene . It is a valuable example of the HFO class because it has a low global warming potential and is used in mobile air conditioning .

Synthesis Analysis

New copolymers based on vinylidene fluoride (VDF) and 2,3,3,3-tetrafluoroprop-1-ene were synthesized by organometallic-mediated radical copolymerization (OMRcP) using the combination of bis(tert-butylcyclohexyl) peroxydicarbonate initiator and bis(acetylacetonato)cobalt(II), (Co(acac) 2) as a controlling agent . Another synthesis method involves the telomerization of 3,3,3-trifluoroprop-1-ene .Molecular Structure Analysis

The molecular formula of 2,3,3-Trifluoroprop-1-ene is C3H3F3 . The molecular structure is based on structures generated from information available in ECHA’s databases .Chemical Reactions Analysis

The copolymerization of the fluoroalkenes copolymers were monitored by GPC and 19 F NMR with molar masses up to 12,200 g/mol and dispersities ( Đ) ranging from 1.33 to 1.47 . The reactivity ratios, r i , of both comonomers were determined by using the Fineman-Ross and Kelen-Tüdos fitting model leading to r VDF = 0.384 ± 0.013 and r 1234yf = 2.147 ± 0.129 at 60 °C .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3,3-Trifluoroprop-1-ene include a high crystallinity rate that makes them insoluble in many common organic solvents . More specific properties like density, boiling point, and others are not explicitly mentioned in the search results.科学的研究の応用

Application in Polymer Science

Specific Scientific Field

Polymer Science

Summary of the Application

2,3,3-Trifluoroprop-1-ene is used in the synthesis of new copolymers based on vinylidene fluoride (VDF) and 2,3,3,3-tetrafluoroprop-1-ene .

Methods of Application or Experimental Procedures

The copolymers were synthesized by organometallic-mediated radical copolymerization (OMRcP) using the combination of bis (tert-butylcyclohexyl) peroxydicarbonate initiator and bis (acetylacetonato)cobalt (II), (Co (acac) 2) as a controlling agent .

Application in Organic Synthesis

Specific Scientific Field

Organic Synthesis

Summary of the Application

2,3,3-Trifluoroprop-1-ene is used as a trifluoromethylated synthetic building block for the synthesis of trifluoromethyl-substituted molecules .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not provided in the source .

Results or Outcomes

The specific results or outcomes are not provided in the source .

Application in Heat Pumping and Refrigeration

Specific Scientific Field

Thermodynamics and Refrigeration

Summary of the Application

2,3,3-Trifluoroprop-1-ene (R1234ze(Z)) is being investigated as a working fluid possessing a low global warming potential (GWP) for high-temperature heat pumping applications, organic Rankine cycles, and air-conditioning and refrigeration applications .

Results or Outcomes

Application in Electronic Materials

Specific Scientific Field

Electronic Materials

Summary of the Application

2,3,3-Trifluoroprop-1-ene is used as a solvent and cleaning agent for electronic materials .

Results or Outcomes

Application as Fire Extinguisher

Specific Scientific Field

Fire Safety and Protection

Summary of the Application

2,3,3-Trifluoroprop-1-ene is used as a fire extinguishing agent . It has superior performance compared to widely used fire extinguishing materials such as trifluoromethane and heptafluoropropane . Therefore, it is considered an ideal halon substitute .

Results or Outcomes

Application in High-Performance Polymer Materials

Summary of the Application

2,3,3-Trifluoroprop-1-ene is used as a monomer for special polymers, used in the synthesis of high-performance polymer materials .

Safety And Hazards

The safety data sheet for a similar compound, 2-bromo-3,3,3-trifluoroprop-1-ene, suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

特性

IUPAC Name |

2,3,3-trifluoroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F3/c1-2(4)3(5)6/h3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMRIJKGIVGYIAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20597725 | |

| Record name | 2,3,3-Trifluoroprop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,3-Trifluoroprop-1-ene | |

CAS RN |

158664-13-2 | |

| Record name | 2,3,3-Trifluoroprop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R,3S,4S,5R,6S)-3,4,5-Triacetyloxy-6-(2,4-dinitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B126099.png)

![3-[3-[[2-[[5-(2-Carboxyethyl)-2-hydroxyphenyl]methyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]methyl]-4-hydroxyphenyl]propanoic acid](/img/structure/B126134.png)